2,4-Pyrimidinediamine, 5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-
Overview
Description
“2,4-Pyrimidinediamine, 5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-” is also known as AF-353 (Ro-4). It is a potent, selective, and orally bioavailable antagonist of the P2X3 receptor and P2X2/3 receptor . The pIC50 values for human P2X3, rat P2X3, and human P2X2/3 are 8.06, 8.05, and 7.41, respectively .
Molecular Structure Analysis
The molecular structure of this compound is complex, as suggested by its name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with six carbon atoms. The phenyl ring is substituted with iodine, methoxy, and isopropyl groups .Scientific Research Applications
Antiviral Activity
- Research has shown that certain 2,4-diaminopyrimidine derivatives, including those with methoxy substitutions, exhibit significant inhibitory activity against retrovirus replication in cell culture. For example, compounds with 5-halogen substitutions demonstrated pronounced antiretroviral activity comparable to reference drugs like adefovir and tenofovir but without measurable toxicity at specific concentrations (Hocková et al., 2003).
Molecular Structure and Interactions
- The crystal structure of O4-methylthymidine, a compound structurally related to 2,4-pyrimidinediamines, was studied to understand its biological properties and potential mispairing with guanine. This research provided insights into the conformational properties of pyrimidine bases with methoxy groups (Brennan et al., 1986).
Synthesis and Chemical Properties
- A study described the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a compound closely related to 2,4-pyrimidinediamine derivatives. This research highlighted the chemical processes and yields involved in producing such compounds (Liu Guo-ji, 2009).
Antibacterial Activity
- 2,4-diamino-5-(3,5-dialkenyl-4-methoxybenzyl)pyrimidines, similar in structure to the compound , demonstrated high in vitro antibacterial activity against specific anaerobic organisms. This study provides insights into the potential use of these compounds in antibacterial applications (Roth et al., 1989).
Antifungal Properties
- Research on 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives showed that they have significant antifungal effects against certain types of fungi, demonstrating the potential of methoxypyrimidine derivatives in antifungal applications (Jafar et al., 2017).
Spin Interaction Studies
- Studies on zinc complexes with Schiff and Mannich bases containing methoxy groups provide insights into the electronic and structural properties of compounds related to 2,4-pyrimidinediamines. This research aids in understanding the spin interactions in such complexes (Orio et al., 2010).
Herbicidal Activity
- Pyrimidine derivatives, including those with methoxy groups, have been explored for their potential as novel herbicides. This research delves into their synthesis and herbicidal activity, broadening the scope of applications for such compounds (Nezu et al., 1996).
Liquid Crystal Properties
- Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, with methoxy substitutions, were synthesized and their liquid crystal properties examined. This study extends the potential applications of pyrimidine derivatives to materials science (Mikhaleva, 2003).
Fluoroionophores Synthesis
- Diamine-salicylaldehyde derivatives with methoxy groups have been developed as fluoroionophores, demonstrating the versatility of pyrimidine derivatives in analytical chemistry applications (Hong et al., 2012).
Mechanism of Action
Target of Action
AF-353 primarily targets the P2X3 homotrimeric and P2X2/3 heterotrimeric forms of the P2X purinoreceptors . These receptors are members of the P2X family of ion channels that are gated by ATP . They play a crucial role in primary afferent sensitization in a variety of pain-related diseases .
Mode of Action
AF-353 acts as an antagonist of the P2X3 and P2X2/3 receptors . It inhibits the activation by ATP in a non-competitive fashion .
Biochemical Pathways
The antagonistic action of AF-353 on P2X3 and P2X2/3 receptors disrupts the normal function of these ATP-gated ion channels . This disruption can affect various biochemical pathways, particularly those involved in pain sensation and transmission . .
Pharmacokinetics
AF-353 has been found to have favourable pharmacokinetic parameters. It is orally bioavailable with a bioavailability of 32.9% . It has a reasonable half-life of 1.63 hours, suggesting that it is metabolized and eliminated from the body at a moderate rate .
Result of Action
The antagonistic action of AF-353 on P2X3 and P2X2/3 receptors results in the inhibition of agonist-evoked intracellular calcium flux and inward currents . This can lead to a decrease in pain sensation, making AF-353 a potential therapeutic agent for the treatment of pain-related disorders .
Biochemical Analysis
Biochemical Properties
AF-353 is a potent antagonist of P2X3 homotrimers and P2X2/3 heterotrimers with a pIC50 range of 7.3 - 8.5 . The compound does not affect other P2X family members at 300-fold excess concentrations . It inhibits calcium flux in CHO-K1 cells expressing the rat P2X3 receptor and in 1321N1 cells expressing the human P2X3 and P2X2/3 receptors .
Cellular Effects
AF-353 has been shown to have significant effects on various types of cells and cellular processes. It inhibits activation by ATP in a non-competitive fashion This suggests that AF-353 may influence cell function by modulating ATP-dependent cell signaling pathways
Molecular Mechanism
The molecular mechanism of action of AF-353 involves its binding interactions with P2X3 and P2X2/3 receptors. It acts as a noncompetitive antagonist, inhibiting the activation of these receptors by ATP
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of AF-353 in animal models, it has been reported that AF-353 significantly reversed pain behavior in a rat model of bone cancer pain . This suggests that the effects of AF-353 may vary with different dosages, and that high doses could potentially have adverse effects.
properties
IUPAC Name |
5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN4O2/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16/h4-7H,1-3H3,(H4,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATPYXMXFBBKFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580447 | |
Record name | 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
865305-30-2 | |
Record name | 5-[5-Iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865305-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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